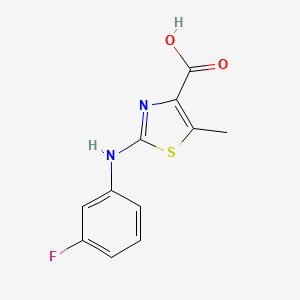

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Description

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a meta-fluoro-substituted phenylamino group at position 2 and a methyl group at position 5 of the thiazole ring, with a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₉FN₂O₂S, with a molar mass of 252.26 g/mol. This compound is part of a broader class of thiazole-carboxylic acids studied for applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive agents targeting enzymes or DNA .

Properties

IUPAC Name |

2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKVOUWHSQNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methylthiazole-4-Carboxylate Intermediates

A foundational step is the synthesis of 2-methylthiazole-4-carboxylates, which serve as precursors to the target compound. According to a patented process (US5880288A), alkyl 4-(halo)-2-chloroacetoacetates react with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. The process involves two key reactions: cyclization and dehydration.

- Reaction conditions:

- Molar ratio of thioacetamide: 1.05 to 2.0 equivalents per mole of alkyl 4-(halo)-2-chloroacetoacetate (optimal ~1.2).

- Amine base: at least 2.5 equivalents, added after initial mixing.

- Temperature: ambient to reflux of acetonitrile (~82 °C).

- Reaction time: approximately 1 hour at reflux.

This method yields the methyl ester of 2-methylthiazole-4-carboxylate with high efficiency and purity.

Amination with 3-Fluoroaniline

The 3-fluorophenylamino group is introduced by nucleophilic substitution of the halogen or via direct amination of the thiazole ring. This step typically involves reacting the 2-methylthiazole-4-carboxylate ester with 3-fluoroaniline under controlled conditions to form the corresponding 2-(3-fluorophenylamino)-5-methylthiazole-4-carboxylate.

- Typical solvents: tetrahydrofuran (THF), methanol (MeOH), or mixtures thereof.

- Temperature: room temperature to mild heating (20–60 °C).

- Reaction time: 30 minutes to several hours depending on conditions.

Hydrolysis to 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic Acid

The final step converts the methyl ester to the carboxylic acid via alkaline hydrolysis followed by acidification:

-

- Base: sodium hydroxide (NaOH) in aqueous solution.

- Solvent mixture: THF and MeOH.

- Temperature: room temperature (~20 °C).

- Time: 30 minutes.

-

- Addition of concentrated hydrochloric acid (HCl) to precipitate the acid.

- Temperature: 0 °C (ice bath).

- Time: 15 minutes.

The product precipitates as a white solid, filtered, washed, and dried under vacuum to yield the target acid with yields up to 93% reported.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to methyl ester | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine, acetonitrile | Reflux (~82 °C) | ~1 hour | High | Optimal molar ratios critical |

| Amination with 3-fluoroaniline | 3-Fluoroaniline, THF/MeOH | 20–60 °C | 0.5–3 hours | Moderate to High | Controlled addition improves selectivity |

| Hydrolysis and acidification | NaOH (aq), THF/MeOH; then HCl (conc.) | 20 °C (hydrolysis), 0 °C (acidification) | 30 min (each) | Up to 93% | Precipitation and vacuum drying necessary |

- The use of triethylamine as a base in the cyclization step enhances yield and reaction efficiency by facilitating the dehydration step without harsh acid catalysis, which can degrade sensitive substituents.

- Controlling the molar ratios of thioacetamide and amine base is crucial for optimal conversion and minimizing side products.

- The hydrolysis step benefits from mild conditions to prevent decomposition of the fluorophenylamino substituent.

- The final acid product's purity is influenced by the thorough washing and drying steps post-precipitation.

The preparation of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid involves a well-established multi-step synthetic route starting from alkyl 4-(halo)-2-chloroacetoacetates and thioacetamide to form the thiazole core, followed by amination and hydrolysis. The process is characterized by high yields, mild reaction conditions, and scalable protocols suitable for research and industrial applications. Optimization of reagent ratios, temperature control, and purification steps are key to obtaining a high-quality product.

Scientific Research Applications

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenylamino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenylamino group at position 2 of the thiazole ring is a critical structural feature. Modifications to this group alter electronic properties, steric effects, and intermolecular interactions. Key analogs include:

Halogen-Substituted Analogs

- 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic Acid Molecular Formula: C₁₁H₉ClN₂O₂S Molar Mass: 268.72 g/mol Physicochemical Properties: Density = 1.501 g/cm³; predicted pKa = 0.96 .

- 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid Molecular Formula: C₁₂H₉F₃N₂O₂S Molar Mass: 302.27 g/mol . Comparison: The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and lipophilicity, which may improve membrane permeability compared to the fluorine-substituted analog.

Methoxy-Substituted Analogs

- 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic Acid Molecular Formula: C₁₂H₁₂N₂O₃S Key Features: The methoxy (-OMe) group is electron-donating, increasing electron density on the phenyl ring. This may reduce acidity (higher pKa) compared to halogenated analogs .

Structural Modifications on the Thiazole Core

Carboxylic Acid Derivatives

Ester and Bromo Derivatives

- Methyl 2-Bromo-5-methylthiazole-4-carboxylate Molecular Formula: C₆H₆BrNO₂S Comparison: The bromine atom and methyl ester group enhance reactivity for further synthetic modifications, contrasting with the carboxylic acid functionality in the target compound .

Physicochemical and Spectral Comparisons

Spectral Data :

- The target compound’s NMR spectrum is expected to show aromatic proton resonances near δ 7.4–6.8 ppm for the 3-fluorophenyl group, similar to the δ 7.78–6.80 ppm range observed in 4-(2-(3-Fluorophenylamino)thiazol-4-yl)benzonitrile .

- The carboxylic acid proton typically appears as a broad peak near δ 10–12 ppm in DMSO.

Biological Activity

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS No. 1550324-73-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C11H9FN2O2S

- Molecular Weight : 252.26 g/mol

- Structure : The compound includes a thiazole ring, which is known for its involvement in numerous biological activities, including antimicrobial and anti-inflammatory effects.

Antioxidant Properties

Research indicates that thiazole derivatives, including 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid, exhibit significant antioxidant activity. These compounds are believed to scavenge free radicals and reduce oxidative stress, contributing to their protective effects against various diseases.

Anti-inflammatory Effects

Thiazole compounds have been shown to possess anti-inflammatory properties. Studies suggest that the administration of thiazole derivatives can lead to a reduction in pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.

Hypoglycemic Activity

Emerging evidence highlights the potential of thiazole derivatives in managing diabetes mellitus. For instance, similar compounds have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes. This effect is attributed to their antioxidant and anti-inflammatory properties, which may collectively mitigate hyperglycemia and related metabolic disorders .

Study on Hyperglycemia and Insulin Resistance

A notable study investigated the effects of a closely related thiazole derivative on hyperglycemia and insulin resistance in a diabetic rat model. The compound significantly reduced serum glucose levels and improved lipid profiles by decreasing triglycerides and cholesterol levels. Histopathological examinations revealed that treatment with the thiazole derivative restored normal morphology to pancreatic islets, suggesting potential benefits for diabetic patients .

Data Table: Summary of Biological Activities

The mechanism by which 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve modulation of key signaling pathways associated with oxidative stress and inflammation. The presence of the fluorine atom in its structure may enhance its binding affinity to biological targets, thus influencing enzymatic activities related to glucose metabolism and inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.